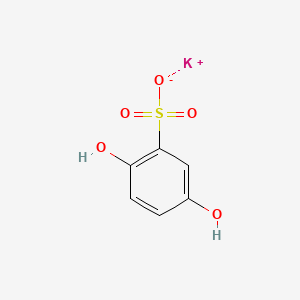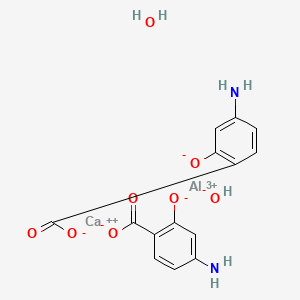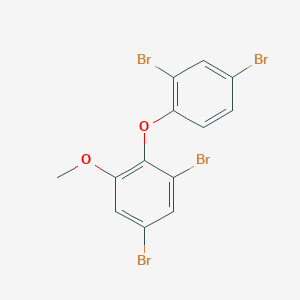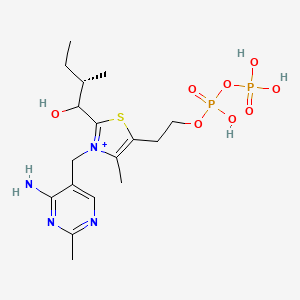
Potassium 2,5-dihydroxybenzenesulfonate
Overview
Description
Potassium 2,5-dihydroxybenzenesulfonate, also known as this compound, is a useful research compound. Its molecular formula is C6H6KO5S and its molecular weight is 229.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Psoriasis Treatment
Potassium 2,5-dihydroxybenzenesulfonate derivatives have been explored for the treatment of psoriasis. Research suggests their potential in inhibiting mitogenesis induced by FGF-I in quiescent cultures of Balb/c 3T3 fibroblasts, indicating a capacity to reduce the proliferative capacity of rat C6 glioma cells, suggesting possible applications in treating gliomas (Expert Opinion on Therapeutic Patents, 2008).
Chemisorption Studies
The chemisorption of 2,5-dihydroxybenzenesulfonate on Pd(111) electrode surfaces has been studied, providing insights into its oxidative chemisorption and the formation of benzoquinone sulfonate on surfaces. This research is significant in understanding surface chemistry and electrochemistry interactions (Journal of Electroanalytical Chemistry, 2001).
Fuel Cell Applications
This compound has been used in the development of cross-linkable copolymers for polymer electrolyte membranes in fuel cells. These membranes exhibited improved proton conductivity and thermal stability, indicating potential applications in advanced energy systems (Chemistry of Materials, 2012).
Aminopeptidase N Inhibition
Research on calcium, magnesium, and zinc 2,5-dihydroxybenzenesulfonates has demonstrated inhibitory activity against aminopeptidase N, which could contribute to their anti-angiogenic activity. This suggests potential therapeutic applications in diseases where angiogenesis plays a critical role (Journal of The Serbian Chemical Society, 2015).
Oxidative Iodination of Arenes
This compound derivatives have been investigated for their use in oxidative iodination of aromatic substrates. This research contributes to synthetic chemistry, particularly in the development of new reagents and methodologies for chemical transformations (European Journal of Organic Chemistry, 2012).
Proton Exchange Membranes
In the field of proton exchange membranes for fuel cells, this compound has been used to synthesize cross-linkable sulfonated poly(arylene ether) polymers. These materials exhibit promising properties like enhanced proton conductivity and lower methanol permeability, important for fuel cell performance (Macromolecules, 2009).
Electrochemical Surface Studies
The study of 2,5-dihydroxybenzenesulfonate on Pd(111) electrodes using electrochemical scanning tunneling microscopy has provided valuable insights into the structuring of electrified interfaces. This research is crucial in the field of surface science and nanotechnology (Physical Chemistry Chemical Physics, 2001).
Safety and Hazards
Potassium 2,5-dihydroxybenzenesulfonate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Potassium 2,5-dihydroxybenzenesulfonate involves the reaction between 2,5-dihydroxybenzenesulfonic acid and potassium hydroxide.", "Starting Materials": ["2,5-dihydroxybenzenesulfonic acid", "potassium hydroxide"], "Reaction": [ "Step 1: Dissolve 2,5-dihydroxybenzenesulfonic acid in water", "Step 2: Add potassium hydroxide to the solution", "Step 3: Heat the mixture to 50-60°C and stir for 1 hour", "Step 4: Cool the mixture and filter the precipitate", "Step 5: Wash the precipitate with water and dry it to obtain Potassium 2,5-dihydroxybenzenesulfonate" ] } | |
CAS No. |
21799-87-1 |
Molecular Formula |
C6H6KO5S |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
potassium;2,5-dihydroxybenzenesulfonate |
InChI |
InChI=1S/C6H6O5S.K/c7-4-1-2-5(8)6(3-4)12(9,10)11;/h1-3,7-8H,(H,9,10,11); |
InChI Key |
WHUCYROEYGJKNI-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.[K+] |
Canonical SMILES |
C1=CC(=C(C=C1O)S(=O)(=O)O)O.[K] |
| 21799-87-1 | |
physical_description |
DryPowde |
Pictograms |
Irritant |
Related CAS |
20123-80-2 (Parent) |
Synonyms |
potassium dobesilate |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![lithium;(Z,5S)-5-hydroxy-7-[4-[(Z)-1-hydroxynon-3-enyl]phenyl]hept-6-enoate](/img/structure/B1260258.png)




![(4R,5R)-4-[[2-(azidomethyl)phenyl]methyl]-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-N-(3-methoxypropyl)-5H-oxazole-4-carboxamide](/img/structure/B1260268.png)




![Pyridazine, 4,6-diphenyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]-](/img/structure/B1260276.png)
![sodium;7-chloro-2-(4-methoxy-2-methylphenyl)-1,10-dioxo-5H-pyridazino[4,5-b]quinolin-4-olate](/img/structure/B1260277.png)

